molecular formula C11H18N2O3 B2750268 1-methyl-3-[(3-methylbutoxy)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1975117-63-5

1-methyl-3-[(3-methylbutoxy)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B2750268
CAS No.: 1975117-63-5
M. Wt: 226.276
InChI Key: MUIYJSJBNMWROI-UHFFFAOYSA-N
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Description

1-methyl-3-[(3-methylbutoxy)methyl]-1H-pyrazole-4-carboxylic acid is a pyrazole derivative, a class of compounds known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The specific structure of this compound includes a methyl group at position 1, a 3-methylbutoxymethyl group at position 3, and a carboxylic acid group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-[(3-methylbutoxy)methyl]-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a suitable hydrazine derivative with a 1,3-dicarbonyl compound, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to enhance the efficiency of each step. The process may also involve purification techniques such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-methyl-3-[(3-methylbutoxy)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols .

Scientific Research Applications

1-methyl-3-[(3-methylbutoxy)methyl]-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 1-methyl-3-[(3-methylbutoxy)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may form hydrogen bonds with target proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

  • 3-Methyl-1H-pyrazole-4-carboxylic acid
  • 3-Methyl-2-phenyl-4-pyrazolecarboxylic acid
  • 1-Methyl-3-chloro-4-methoxycarbonylpyrazole-5-sulfonamide

Comparison: 1-methyl-3-[(3-methylbutoxy)methyl]-1H-pyrazole-4-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .

Properties

IUPAC Name

1-methyl-3-(3-methylbutoxymethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-8(2)4-5-16-7-10-9(11(14)15)6-13(3)12-10/h6,8H,4-5,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIYJSJBNMWROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOCC1=NN(C=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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